CEF7, Influenza Virus Nucleoprotein (380-388) is a peptide derived from the nucleoprotein of the influenza virus, specifically from the amino acid sequence corresponding to positions 380 to 388. The nucleoprotein plays a critical role in the influenza virus life cycle, particularly in the encapsidation of viral RNA and the formation of ribonucleoprotein complexes essential for viral replication and transcription. This peptide is significant for research into immune responses and vaccine development due to its potential as an epitope recognized by T-cells.
The CEF7 peptide is synthesized based on the sequence of the nucleoprotein from various strains of the influenza virus, which is known for its high conservation across different subtypes. The nucleoprotein is encoded by segment 5 of the viral RNA and consists of 498 amino acids in total. This peptide has been utilized in various studies to understand immune responses against influenza infections and to develop monoclonal antibodies targeting specific epitopes on the nucleoprotein .
CEF7 falls under the classification of viral peptides and is specifically categorized as an influenza virus nucleoprotein-derived epitope. It is crucial for studies related to immunology and virology, particularly in understanding how the immune system recognizes and responds to influenza virus infections.
The synthesis of CEF7 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the amino acid sequence and modifications, enabling researchers to create peptides that mimic natural sequences found in viral proteins.
The molecular structure of CEF7 consists of a linear sequence of amino acids that folds into specific conformations critical for its biological function. Although detailed structural data specific to CEF7 may not be available, it is expected to adopt a conformation that allows it to effectively interact with major histocompatibility complex class I molecules, facilitating T-cell recognition.
CEF7 may participate in several biochemical interactions, primarily involving binding to immune receptors such as T-cell receptors (TCRs) or major histocompatibility complex molecules.
The mechanism by which CEF7 exerts its effects involves its recognition by T-cells through major histocompatibility complex class I molecules on antigen-presenting cells. Once presented, it stimulates a cytotoxic T-cell response against cells infected with influenza virus.
CEF7 has several applications in scientific research:
Influenza A virus nucleoprotein (NP) is a multifunctional, RNA-binding protein critical for viral replication and host adaptation. With 498 amino acid residues, NP oligomerizes to form the structural backbone of the viral ribonucleoprotein (vRNP) complex, encapsidating the negative-sense RNA genome. Unlike highly variable surface proteins (hemagglutinin/HA, neuraminidase/NA), NP exhibits >90% sequence conservation across influenza A subtypes, making it a prime target for universal vaccine strategies [6] [10].
NP executes three non-redundant functions during infection:
Table 1: Functional Domains of Influenza Nucleoprotein
| Domain | Residues | Function | Binding Partners |
|---|---|---|---|
| RNA-binding groove | 73–91 | RNA encapsidation | Genomic RNA |
| Oligomerization | 401–428 | NP-NP interactions | Adjacent NP monomers |
| Tail loop | 402–428 | vRNP assembly | Polymerase complex (PB1) |
| Nuclear import | 327–345 | Nuclear localization | Importin-α |
The epitope CEF7 (NP residues 380–388; ELRSRYWAI) resides in the C-terminal tail loop domain (residues 402–428), a region critical for NP oligomerization and vRNP assembly. In the H5N1 NP crystal structure (PDB: 2Q06), this loop protrudes from the NP "body" domain and inserts into a hydrophobic pocket of adjacent NP monomers, forming ring-like vRNP structures [6]. Key features:
NP directly interfaces with the viral RNA-dependent RNA polymerase (RdRp) complex to regulate replication:
Table 2: NP-Polymerase Interaction Dynamics
| Polymerase Subunit | NP Binding Domain(s) | Interaction Stability | Functional Consequence |
|---|---|---|---|
| PB1 | Tail loop (res. 401–428) | SDS-resistant | Replication complex stabilization |
| PB2 | Multiple sites* | SDS-labile (0.1% SDS) | Capped RNA primer recruitment |
| PA | No direct binding | N/A | Not implicated in NP binding |
*Three independent NP regions bind PB2: residues 1–161, 160–256, and 255–341 [9]
The NP380–388 epitope exhibits exceptional sequence conservation:
Table 3: Conservation Analysis of NP Epitopes
| Epitope | Influenza A Subtypes | Conservation Rate (%) | Functional Constraints |
|---|---|---|---|
| NP380–388 | H1N1, H3N2, H5N1, H7N9 | 100% | Oligomerization, PB1 binding |
| M2e2–9 | H1N1, H3N2, H5N1 | 92% | M2 ion channel function |
| HAstem | Group 1/2 HA | 75–85% | Membrane fusion, HA trimer stability |
Computational epitope screening (e.g., iVAX platform) confirms NP380–388 as a top-ranked CTL target due to its conservation, immunogenicity, and low risk of T-regulatory induction [7]. This contrasts with variable epitopes in HA head domains, where single mutations (e.g., K166Q in H1) enable immune escape [4] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5